

Comprehensive HPLC Analysis of Lansoprazole Sodium: Application Notes and Protocols

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Compound Focus: Lansoprazole Sodium

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Introduction and Principle

Lansoprazole is a proton pump inhibitor (PPI) used to treat gastric acid-related disorders. Its quantification is crucial for pharmaceutical quality control. **Lansoprazole structure contains a benzimidazole ring** and is highly sensitive to acidic conditions, requiring careful method development to ensure stability and accurate results. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique, providing the necessary selectivity, accuracy, and precision for this analysis. These application notes provide validated methods for quantifying **lansoprazole sodium** in pharmaceutical dosage forms.

Methodologies

Standard HPLC Method with Diode Array Detection (DAD)

This versatile multi-analyte method is capable of separating lansoprazole from eight other drugs used in *Helicobacter pylori* management, demonstrating high specificity [1].

- **Chromatographic Conditions:**
 - **Column:** Agilent Zorbax Eclipse plus-C18 (250 × 4.6 mm, 5 µm particle size)
 - **Mobile Phase:** Gradient elution with phosphate buffer (pH 5.0) and acetonitrile.

- **Gradient Program:** Starts at buffer/acetonitrile (90:10, v/v), linearly changed to (40:60, v/v) over 15 minutes, held for 1 minute, then returned to initial conditions for column re-equilibration (3 minutes).
 - **Flow Rate:** 1.0 mL/min
 - **Detection Wavelength:** 290 nm for lansoprazole (DAD used at multiple wavelengths: 230, 290, 300, 320, and 360 nm for different analytes)
 - **Column Temperature:** 25°C
 - **Injection Volume:** 20 µL
 - **Retention Time:** Approximately 14.90 minutes for lansoprazole
- **Preparation of Solutions:**
 - **Phosphate Buffer (0.025 M, pH 5.0):** Dissolve 0.88 g of anhydrous sodium dihydrogen phosphate in 250 mL of distilled water. Adjust pH to 5.0 using orthophosphoric acid.
 - **Mobile Phase:** Filter through a 0.45 µm membrane filter and degas before use.
 - **Standard Stock Solution:** Prepare lansoprazole stock solution at 500 µg/mL in solvent (details in [1]). Prepare working standards by appropriate dilution with mobile phase.

Advanced Stability-Indicating UPLC Method

For higher throughput and sensitivity, an ultra-performance liquid chromatography (UPLC) method is available, which is also stability-indicating [2].

- **Chromatographic Conditions:**
 - **System:** Waters Acquity UPLC with PDA detector
 - **Column:** Waters Acquity BEH-C18 (50 mm × 2.1 mm, 1.7 µm)
 - **Mobile Phase A:** pH 7.0 buffer (8.0 mL triethylamine in 20 mM KH₂PO₄, adjusted to pH 7.0 with orthophosphoric acid) and methanol (90:10, v/v)
 - **Mobile Phase B:** Methanol and acetonitrile (50:50, v/v)
 - **Gradient Program (Time/%B):** 0.01/20, 2.0/30, 5/50, 6.0/70, 8.5/70, 9.5/20, 11/20
 - **Flow Rate:** 0.3 mL/min
 - **Detection Wavelength:** 285 nm
 - **Column Temperature:** 40°C
 - **Injection Volume:** 3.0 µL
 - **Diluent:** pH 11.0 buffer (7.6 g borax, 1 g edetate sodium in 1000 mL water, pH adjusted with NaOH) and ethanol (80:20, v/v)

Isocratic HPLC Method for Rapid Analysis

A simpler isocratic method provides rapid analysis for lansoprazole and pantoprazole using a single mobile phase [3].

- **Chromatographic Conditions:**

- **Column:** Inertsil C18 (150 mm x 4.6 mm, 5 μ m)
- **Mobile Phase:** Acetonitrile and phosphate buffer pH 7.0 (60:40, v/v)
- **Flow Rate:** 1.0 mL/min
- **Detection:** 230 nm
- **Retention Times:** 2.538 minutes for lansoprazole

Method Validation Data

All methods have been validated according to International Conference on Harmonisation (ICH) guidelines. The following table summarizes validation parameters for the described methods:

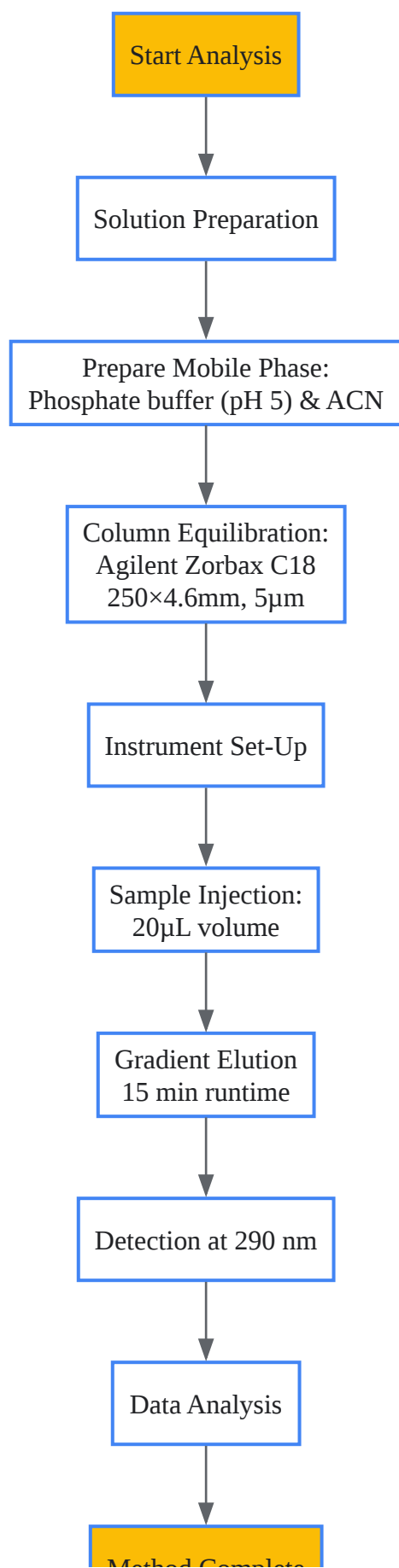
Table 1: Method Validation Parameters for Lansoprazole Quantification

Validation Parameter	HPLC-DAD Method [1]	UPLC Method [2]	Isocratic HPLC Method [3]
Linearity Range	2–30 μ g/mL	50-150% of test concentration	Not specified
Correlation Coefficient (r^2)	>0.9993	>0.999	0.999
Precision (% RSD)	Not specified	<1.0% for assay	High precision confirmed
Accuracy (% Recovery)	Not specified	98-102%	99.85%
LOD	Not specified	Determined at S/N=3:1	0.0980 μ g/mL
LOQ	Not specified	Determined at S/N=10:1	Not specified
Robustness	Confirmed	Established for flow, pH, temperature	Established

For bioanalytical applications, an LC-MS/MS method has been developed with lansoprazole as an internal standard, showing a linearity range of 0.1–2000 ng/mL in human plasma [4].

Experimental Protocol and Workflow

The following diagram illustrates the complete analytical workflow for lansoprazole quantification using the standard HPLC-DAD method:



Method Complete

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Sample Preparation Procedures

- **For Capsule Dosage Forms:** Accurately weigh portion of lansoprazole pellets equivalent to 40 mg of lansoprazole into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 25 minutes while maintaining temperature at approximately 25°C, then dilute to volume with diluent. Filter through a 0.22 µm nylon membrane filter. For assay determination, dilute 1.0 mL of this solution to 10 mL with diluent to obtain 40 µg/mL solution [2].
- **For Standard Solutions:** Prepare stock solution at 400 µg/mL in diluent. For related substances determination, prepare working solution at 1.2 µg/mL. For assay determination, prepare working solution at 40 µg/mL [2].

System Suitability Tests

Before sample analysis, perform system suitability tests to ensure chromatographic performance:

- The retention time for lansoprazole should be approximately 14.90 minutes (± 0.5 min)
- The peak should be symmetric (tailing factor ≤ 2.0)
- The theoretical plates should be > 2000
- The %RSD for five replicate injections of standard solution should be $\leq 2.0\%$

Application Notes

Stability Considerations

Lansoprazole is highly sensitive to acidic conditions and degrades significantly under acid and oxidative stress [2]. To maintain stability:

- Always use a high-pH diluent (pH 11.0 buffer) for sample preparation
- Protect solutions from light by using amber vials

- Analyze samples immediately after preparation or store at refrigerated conditions
- The stability-indicating nature of the UPLC method ensures separation of lansoprazole from its degradation products

Troubleshooting Guide

Table 2: Troubleshooting Common HPLC Issues

Problem	Possible Cause	Solution
Peak Tailing	Column degradation (acidic pH)	Use neutral to basic mobile phase; guard column
Retention Time Shift	Mobile phase pH variation	Standardize buffer preparation; check pH accurately
Low Recovery	Degradation in solution	Use alkaline diluent; minimize preparation time
Pressure Fluctuations	Buffer precipitation	Ensure mobile phase filtering; avoid bacterial growth

Regulatory Considerations

The methods described comply with ICH guidelines Q2(R1) for validation of analytical procedures. For pharmaceutical quality control, the methods demonstrate:

- **Specificity:** Ability to measure lansoprazole unequivocally in the presence of potential impurities
- **Accuracy:** Recovery rates between 98-102% confirm method accuracy
- **Precision:** %RSD values <2% demonstrate suitable precision
- **Linearity:** Correlation coefficients >0.999 establish linear response
- **Robustness:** Methods withstand small, deliberate variations in parameters

Conclusion

The HPLC methods presented provide reliable, accurate, and precise quantification of **lansoprazole sodium** in pharmaceutical dosage forms. The standard HPLC-DAD method offers a robust approach for quality control laboratories, while the UPLC method provides higher throughput for stability studies. The stability-indicating nature of these methods, particularly the UPLC approach, makes them suitable for monitoring lansoprazole degradation under various stress conditions. Proper attention to sample preparation using alkaline diluents and protection from light is critical for obtaining accurate and reproducible results.

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